2-Chlorobutyryl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

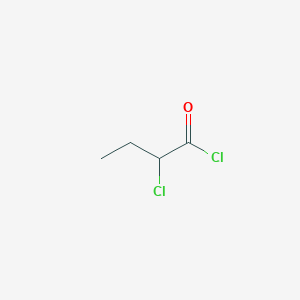

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQJVAOMYWTLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997573 | |

| Record name | 2-Chlorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7623-11-2 | |

| Record name | Butanoyl chloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chlorobutyryl chloride physical properties

An In-depth Technical Guide to 2-Chlorobutyryl Chloride: Properties, Handling, and Applications

Introduction

This compound (CAS No. 7623-11-2) is a highly reactive acyl chloride that serves as a critical building block in various chemical syntheses.[1] Its bifunctional nature, featuring both an acid chloride and an alkyl chloride, makes it a versatile intermediate for introducing the 2-chlorobutyryl group into molecules.[1] This guide provides a detailed examination of its physical and chemical properties, safety protocols, and primary applications, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[2] Its key physical and chemical identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 7623-11-2 | [1][2][3][4] |

| IUPAC Name | 2-chlorobutanoyl chloride | [2] |

| Molecular Formula | C₄H₆Cl₂O | [1][2][3][4][5] |

| Molecular Weight | 140.99 g/mol | [1][2][5] |

| Boiling Point | 138-140 °C at 760 mmHg | [1][2] |

| Density | 1.236 g/cm³ at 20°C | [2] |

| Refractive Index | 1.4510 | [2] |

| InChI Key | KVQJVAOMYWTLEO-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CCC(C(=O)Cl)Cl | [2] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group makes the compound exceptionally reactive towards nucleophiles.

Hydrolysis

A primary characteristic is its violent reactivity with water.[3][6] this compound readily undergoes hydrolysis to form 2-chlorobutyric acid and hydrochloric acid.[2] This reaction is rapid and exothermic, precluding the determination of traditional aqueous solubility.[2] This high sensitivity to moisture necessitates handling the compound under anhydrous conditions.[3]

Caption: Hydrolysis of this compound.

Nucleophilic Acyl Substitution

Beyond water, this compound reacts readily with other nucleophiles such as alcohols (to form esters), amines (to form amides), and thiols (to form thioesters). This reactivity is the foundation of its utility as an acylating agent in organic synthesis.[1]

Synthesis and Industrial Production

The industrial synthesis of this compound is most commonly achieved through the chlorination of butyric acid or its derivatives.[2] One prevalent method involves reacting butyric acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2] Another significant industrial route is the chlorination of gamma-butyrolactone using thionyl chloride, a method favored for its high yield and operational simplicity.[2]

Applications in Research and Development

This compound is a key intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries.[1][2]

-

Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs).[1][6] Its structure is incorporated into more complex molecules designed for specific therapeutic targets.

-

Agrochemical Synthesis: The compound serves as a precursor for pesticides and herbicides.

-

Organic Synthesis: In a laboratory setting, it is a versatile reagent for acylation reactions, enabling the construction of complex organic frameworks.[1][2]

Safety, Handling, and Storage

DANGER: this compound is a corrosive and hazardous substance that requires strict safety protocols.

Hazard Identification

-

Skin and Eye Contact: Causes severe skin burns and serious eye damage.

-

Inhalation: May cause respiratory irritation. Inhalation can be toxic and may lead to severe irritation of the respiratory tract, chemical burns, and pulmonary edema.[7]

-

Ingestion: Harmful if swallowed and causes gastrointestinal tract burns.[7]

-

Reactivity: Reacts violently with water, strong bases, alcohols, and amines.

Safe Handling Protocol

Adherence to a strict handling procedure is critical to ensure personnel safety.

Caption: Workflow for Safe Handling of this compound.

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place, locked up and away from incompatible materials.

-

Container: Keep containers tightly closed and sealed. It is often stored under an inert gas like nitrogen to prevent reaction with atmospheric moisture.[1]

-

Area: Designate a corrosives area for storage.

Experimental Protocol: General Acylation Reaction

This protocol outlines a representative procedure for using this compound as an acylating agent.

Objective: To acylate a generic primary amine (R-NH₂) with this compound.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine) to scavenge HCl byproduct

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

System Preparation: Assemble the reaction glassware and dry thoroughly under vacuum or in an oven. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon). Causality: This step is crucial to remove any residual moisture that would hydrolyze the highly reactive this compound.

-

Reagent Dissolution: In the reaction flask, dissolve the primary amine and the tertiary amine base in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Acylation reactions are often exothermic. Cooling controls the reaction rate and minimizes potential side reactions.

-

Addition of Acyl Chloride: Add this compound to the cooled solution dropwise via a syringe. Maintain a slow addition rate to control the exotherm.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

-

Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography or distillation as appropriate.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, valued for its predictable reactivity. Its utility, however, is paired with significant handling risks. A thorough understanding of its physical properties, chemical reactivity, and stringent adherence to safety protocols are paramount for its effective and safe application in research and manufacturing environments.

References

- 1. This compound [myskinrecipes.com]

- 2. Buy this compound | 7623-11-2 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. (S)-2-chlorobutyryl chloride | C4H6Cl2O | CID 7568783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 7623-11-2 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-Chlorobutyryl chloride chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chlorobutyryl Chloride

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No: 7623-11-2), a pivotal reagent in modern organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core structural characteristics, bonding principles, and the direct implications of these features on its reactivity and application. We will move beyond simple descriptions to explore the causal relationships between structure and function, offering field-proven insights into its utility.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 2-chlorobutanoyl chloride, is a bifunctional organic compound with the molecular formula C₄H₆Cl₂O.[1][3] It presents as a colorless to pale yellow liquid with a characteristic pungent odor.[3] Its significance in the chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals, stems from its high reactivity, which is a direct consequence of its unique molecular architecture.[3][4]

The presence of two chlorine atoms in a relatively small molecule contributes to a molecular weight of approximately 141.00 g/mol and a density of 1.236 g/cm³, making it considerably denser than water.[3][5] This high density is a direct reflection of the heavy halogen content within its compact structure.[3]

| Property | Value | Source(s) |

| CAS Number | 7623-11-2 | [1] |

| IUPAC Name | 2-chlorobutanoyl chloride | [3][6] |

| Molecular Formula | C₄H₆Cl₂O | [1][3] |

| Molecular Weight | ~140.99 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 138-140°C | [3][4] |

| Density | 1.236 g/cm³ at 20°C | [3] |

| Refractive Index | 1.451 | [3][5] |

| SMILES | CCC(C(=O)Cl)Cl | [3][5] |

Elucidation of the Chemical Structure and Bonding

The structure of this compound is foundational to understanding its chemical behavior. It is built upon a four-carbon butyryl chloride framework with two key points of chlorination that dictate its reactivity.

Molecular Geometry and Hybridization

The molecule consists of a central butanoyl chain. The carbon atom of the carbonyl group (C=O) is sp² hybridized, adopting a trigonal planar geometry with bond angles of approximately 120°. This carbon is bonded to an oxygen atom, a chlorine atom, and the second carbon of the chain (the α-carbon).

The α-carbon is sp³ hybridized and tetrahedral. Crucially, this carbon is a stereocenter, as it is bonded to four different groups: the carbonyl group, a chlorine atom, an ethyl group, and a hydrogen atom. This chirality means that this compound exists as a pair of enantiomers: (S)-2-chlorobutyryl chloride and (R)-2-chlorobutyryl chloride.[6]

Analysis of Key Covalent Bonds

-

The Acyl Chloride Moiety (–COCl): The bond between the carbonyl carbon and its attached chlorine atom is highly polarized and reactive. The chlorine atom is an excellent leaving group, a property that is central to the compound's function as an acylating agent.

-

The α-Chloro Alkyl Group (–CHCl–): The second chlorine atom is attached to the α-carbon. This C-Cl bond is a typical alkyl halide bond, but its properties are significantly influenced by the adjacent, powerfully electron-withdrawing acyl chloride group.

Electronic Effects and Their Consequences

The reactivity of this compound is governed by potent electronic effects originating from its electronegative substituents.

-

Inductive Effect (-I): Both chlorine atoms and the carbonyl oxygen are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbon skeleton. This effect has two major consequences:

-

Enhanced Electrophilicity: The carbonyl carbon becomes exceptionally electron-deficient and thus highly electrophilic. This makes it a prime target for attack by nucleophiles. The rate of hydrolysis, for instance, is significantly accelerated compared to standard alkyl chlorides due to the powerful electron-withdrawing effects of both chlorine substituents.[3]

-

Increased Acidity of α-Proton: The inductive withdrawal of electrons increases the acidity of the hydrogen atom on the α-carbon, making it more susceptible to deprotonation under basic conditions.

-

Spectroscopic Signature: Validating the Structure

The proposed structure is unequivocally confirmed by various spectroscopic methods. While specific spectra are proprietary, the expected characteristics serve as a reliable system for identity confirmation.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong, sharp absorption peak characteristic of the C=O stretch in an acyl chloride, typically found at a high wavenumber around 1800 cm⁻¹. Additional key absorptions would include C-Cl stretching vibrations in the fingerprint region (approximately 580-780 cm⁻¹) and C-H stretching and bending vibrations from the ethyl group.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra provide unambiguous confirmation of the structure.[3] The spectrum would show distinct signals for the ethyl group (a triplet and a quartet) and a characteristic downfield signal for the single proton on the α-carbon. This α-proton's chemical shift is significantly influenced by the deshielding effects of both the adjacent chlorine atom and the carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak. A key diagnostic feature would be the isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), leading to characteristic M+, M+2, and M+4 peaks.

Reactivity and Mechanistic Pathways

The dual chlorine substitution makes this compound a highly reactive and versatile intermediate.[3] Its primary mode of reaction is nucleophilic acyl substitution at the highly electrophilic carbonyl carbon.

This reactivity makes it an essential building block for introducing the 2-chlorobutyryl group into various molecules, a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[4]

Core Reactivity: Nucleophilic Acyl Substitution

The compound readily reacts with a wide range of nucleophiles, including water, alcohols, and amines, to yield corresponding carboxylic acids, esters, and amides, respectively.[3] The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the departure of the chloride ion.

Sources

- 1. Butanoyl chloride, 2-chloro- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound | 7623-11-2 [smolecule.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound [stenutz.eu]

- 6. (S)-2-chlorobutyryl chloride | C4H6Cl2O | CID 7568783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Chlorobutyryl chloride CAS number 7623-11-2

An In-Depth Technical Guide to 2-Chlorobutyryl Chloride (CAS 7623-11-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 7623-11-2), a highly reactive and versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, core reactivity, and significant applications in the pharmaceutical and agrochemical industries. Furthermore, it outlines detailed protocols for its use in synthetic transformations and provides critical guidelines for safe handling, storage, and disposal. The information is grounded in authoritative sources to ensure scientific integrity and practical utility.

Introduction and Chemical Identity

This compound, with the IUPAC name 2-chlorobutanoyl chloride, is a bifunctional organic compound featuring both an acyl chloride and an alkyl chloride functional group.[1] This dual reactivity makes it a valuable building block in organic synthesis. The acyl chloride group is a potent electrophile for acylation reactions, while the chlorine atom at the alpha-position provides a site for nucleophilic substitution.[2][3] Its molecular formula is C₄H₆Cl₂O.[2] This unique structural arrangement dictates its chemical behavior and establishes its role as a key starting material for introducing the 2-chlorobutyryl moiety into more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[4]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid characterized by a pungent, irritating odor.[2] Its physical properties are significantly influenced by the presence of two chlorine atoms, which increase its molecular weight and density compared to its non-halogenated analogue, butyryl chloride.[2] It is classified as a moderately volatile liquid under ambient conditions.[2] Due to its extreme moisture sensitivity, it does not have a measurable aqueous solubility; instead, it undergoes rapid hydrolysis.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7623-11-2 | [1][2] |

| Molecular Formula | C₄H₆Cl₂O | [2][6] |

| Molecular Weight | 140.99 g/mol | [2][7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 138-140 °C (at 760 mmHg) | [2][4] |

| Density | 1.236 g/cm³ (at 20 °C) | [2] |

| Refractive Index | 1.4510 (at 20 °C) | [2] |

| LogP (Octanol/Water) | 1.769 | [2] |

| Solubility | Reacts with water; soluble in many organic solvents | [2][3] |

Spectroscopic analysis is crucial for identity confirmation and purity assessment. Proton Nuclear Magnetic Resonance (¹H NMR) spectra provide characteristic chemical shifts for the protons on the butyryl chain.[2] Infrared (IR) spectroscopy is distinguished by a very strong absorption peak characteristic of the C=O stretch in an acyl chloride, typically found around 1800 cm⁻¹. Additional peaks corresponding to C-Cl bond vibrations can be observed in the fingerprint region (approximately 580-780 cm⁻¹).[8] Mass spectrometry data is also available for this compound through resources like the NIST WebBook.[1]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, with the choice often depending on the scale and available precursors.

Laboratory-Scale Synthesis from 2-Chlorobutanoic Acid

A common and direct laboratory method involves the conversion of 2-chlorobutanoic acid to its corresponding acyl chloride.[2] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10]

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[11] The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, forming an acyl chlorosulfite intermediate.[12] This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.[9][11]

Caption: General two-step synthesis from n-butyric acid.

The precursor, 2-chlorobutanoic acid, can be prepared via the chlorination of n-butyric acid using chlorine gas in the presence of a catalyst like phosphorus or iodine.[13][14]

Industrial Manufacturing

On an industrial scale, the synthesis often relies on the chlorination of gamma-butyrolactone (GBL) using thionyl chloride.[2] This method is favored for its high yield, operational simplicity, and cost-effectiveness for large-scale production.[2] The reaction proceeds through a nucleophilic acyl substitution mechanism where the GBL ring is opened and chlorinated to form the desired product.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, a characteristic feature of all acyl chlorides.[15] It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Core Reactions:

-

Hydrolysis: It reacts rapidly, often violently, with water to form 2-chlorobutanoic acid and corrosive hydrochloric acid gas.[2] This extreme moisture sensitivity necessitates handling under anhydrous conditions.

-

Alcoholysis: In the presence of an alcohol (ROH), it forms the corresponding 2-chlorobutyrate ester and HCl.[2]

-

Aminolysis: Reaction with primary or secondary amines (R₂NH) yields the corresponding 2-chlorobutyramide and HCl.[2]

The general mechanism for these transformations is a two-step nucleophilic addition-elimination process. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group.

Caption: Nucleophilic acyl substitution mechanism (Nu-H = H₂O, ROH, R₂NH).

Applications in Drug Development and Research

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its utility stems from its ability to efficiently introduce the 2-chlorobutyryl group, which can then be retained or further modified.

-

Pharmaceutical Synthesis: It serves as a building block for various APIs.[4] For instance, the related compound 4-chlorobutyryl chloride is used in the synthesis of drugs like Fexofenadine and Levetiracetam.[16][17] By analogy, this compound is used to create specific structural motifs in medicinal chemistry programs. It is a precursor for synthesizing 2-aminobutyric acid, an unnatural amino acid, through reaction with ammonia.[18]

-

Agrochemicals: It is employed in the manufacturing of certain pesticides and herbicides.[19]

-

Chemical Research: In a laboratory setting, it is used to synthesize novel compounds, including esters, amides, and sulfonic acids, for further study.[2]

Experimental Protocol: Synthesis of an Ester

This protocol provides a representative procedure for the esterification of an alcohol using this compound. CAUTION: This reaction should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Objective: To synthesize Ethyl 2-chlorobutanoate.

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous pyridine or triethylamine (as an HCl scavenger)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

Step-by-Step Methodology:

-

Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet.

-

Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere.

-

Cooling: Cool the flask to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction.

-

Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous diethyl ether and place it in the addition funnel.

-

Reaction: Add the this compound solution dropwise to the stirring alcohol/pyridine solution over 30-60 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride will form.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure Ethyl 2-chlorobutanoate.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and causes severe skin burns and eye damage. Inhalation of its vapors can be harmful or fatal and may cause respiratory irritation.[20]

Caption: Emergency response workflow for spills or exposure.

Handling Guidelines:

-

Always work within a certified chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate PPE, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat or apron.[21]

-

Ensure that an eyewash station and a safety shower are immediately accessible.[21]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[4]

-

Avoid contact with water, strong bases, alcohols, and amines, as these can cause violent reactions.

Storage Requirements:

-

Store in a tightly sealed container, preferably the original manufacturer's container, with the cap securely fastened. The container lid should be further sealed with paraffin film for long-term storage.

-

Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[22]

-

Store locked up and away from incompatible substances.

-

The storage area should be protected from moisture and direct sunlight.

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry, offering a powerful tool for the construction of complex molecules. Its value is defined by the high reactivity of its acyl chloride function, which allows for efficient acylation of a broad range of nucleophiles. While its utility is clear, its hazardous nature—particularly its corrosivity and extreme reactivity with water—demands rigorous adherence to safety and handling protocols. For the informed researcher, this compound provides a reliable and effective pathway to novel chemical entities in pharmaceutical and materials science.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

-

MySkinRecipes. This compound. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

- Google Patents. (CN102241583A). Method for synthesizing 2-chlorobutyric acid.

-

PrepChem.com. Preparation of 2-chlorobutyric acid. [Link]

-

Cheméo. Chemical Properties of Butanoyl chloride, 2-chloro- (CAS 7623-11-2). [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Stenutz. This compound. [Link]

-

PubChem. (S)-2-chlorobutyryl chloride. [Link]

-

NIST. Butanoyl chloride, 2-chloro-. [Link]

- Google Patents. (CN102241600A).

-

Krishna Solvechem Ltd. 4 CHLOROBUTYRYL CHLORIDE MSDS. [Link]

-

Chemsrc. (2025, August 27). This compound. [Link]

-

PrepChem.com. Synthesis of 4-chlorobutyryl chloride. [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

-

Loba Chemie. 4-CHLOROBUTYRYL CHLORIDE EXTRA PURE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Chlorobutyryl Chloride in Modern Pharmaceutical Synthesis. [Link]

-

Organic Syntheses. n-BUTYRYL CHLORIDE. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-chlorobutane. [Link]

-

PubChem. 4-Chlorobutyryl chloride. [Link]

-

Doc Brown's Chemistry. 1H proton NMR spectrum of 2-chlorobutane. [Link]

-

Bromchem Laboratories. 4 Chloro Butyryl Chloride. [Link]

-

Chemguide. An introduction to acyl chlorides (acid chlorides). [Link]

-

YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

Reddit. (2023, July 31). Acetyl Chloride Storage. [Link]

Sources

- 1. Butanoyl chloride, 2-chloro- [webbook.nist.gov]

- 2. Buy this compound | 7623-11-2 [smolecule.com]

- 3. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 7623-11-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. (S)-2-chlorobutyryl chloride | C4H6Cl2O | CID 7568783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 13. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. 4-Chlorobutyryl Chloride | High Purity | For Research [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. CN102241600A - Preparation method of 2-amino butyric acid - Google Patents [patents.google.com]

- 19. bromchemlaboratories.in [bromchemlaboratories.in]

- 20. lobachemie.com [lobachemie.com]

- 21. kscl.co.in [kscl.co.in]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

2-Chlorobutyryl chloride molecular weight and formula

An In-Depth Technical Guide to 2-Chlorobutyryl Chloride: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 7623-11-2) is a highly reactive, bifunctional organic compound that serves as a critical intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] This technical guide provides a comprehensive overview of its core chemical and physical properties, with a primary focus on its molecular formula and weight. We will delve into the mechanistic principles governing its reactivity, detail established protocols for its synthesis and safe handling, and explore its significant applications in research and industrial drug development. This document is intended for researchers, scientists, and process chemists who utilize reactive intermediates and require a blend of theoretical understanding and practical, field-proven insights.

Core Molecular and Physical Profile

A precise understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic protocol. This section outlines the essential identifiers and physicochemical characteristics of this compound.

Chemical Identity

-

Synonyms : 2-Chlorobutanoyl chloride, α-Chlorobutyryl chloride

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₄H₆Cl₂O .[1][2][3][4] This formula dictates its molecular weight, which is a critical parameter for stoichiometric calculations in reaction design.

The presence of two chlorine atoms contributes significantly to the molecule's overall mass and its density relative to other four-carbon organic compounds.[2]

Physicochemical Properties

The physical state and properties of this compound necessitate specific handling and storage conditions. It is a colorless to pale yellow liquid characterized by a sharp, pungent odor.[2] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [2] |

| Density | 1.236 g/mL (at 20°C) | [5] |

| Boiling Point | 138-140 °C (at 760 mmHg) | [1][2] |

| Refractive Index | 1.451 | [5] |

| Solubility | Reacts with water; Soluble in organic solvents | [2][6][7] |

The Chemistry of a Bifunctional Reagent: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from its high reactivity, which is conferred by the acyl chloride functional group. This reactivity must be understood and controlled to achieve desired synthetic outcomes.

The Acyl Chloride: An Engine of Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[8][9] This heightened reactivity is a consequence of two primary electronic factors:

-

Electrophilic Carbonyl Carbon : The oxygen and chlorine atoms are highly electronegative, inductively withdrawing electron density from the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbon, making it an excellent target for nucleophilic attack.[10]

-

Excellent Leaving Group : The chloride ion (Cl⁻) is a superb leaving group due to its stability in solution. The departure of the chloride ion is the final step in the characteristic nucleophilic acyl substitution mechanism that these compounds undergo.[10][11]

Key Reaction Pathways

This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2] These reactions are typically rapid and exothermic.[9]

-

Hydrolysis : This is the most common and often undesired reaction. This compound reacts violently with water or even atmospheric moisture to form 2-chlorobutyric acid and corrosive hydrochloric acid (HCl) fumes.[2][9] This extreme moisture sensitivity dictates that all reactions must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

-

Esterification : Reaction with alcohols proceeds rapidly to form the corresponding 2-chlorobutyrate esters and HCl. This is a highly efficient method for ester synthesis compared to Fischer esterification with the parent carboxylic acid.[2][12]

-

Amidation : Reaction with ammonia or primary/secondary amines yields 2-chlorobutyramides.[2] This reaction is also very fast. To neutralize the HCl byproduct, which would protonate the amine starting material, either two equivalents of the amine are used or a non-nucleophilic base like pyridine or triethylamine is added.[10]

Visualizing Nucleophilic Acyl Substitution

The general mechanism for the reaction of this compound with a generic nucleophile (Nu-H) is a two-step addition-elimination process.

Caption: Nucleophilic acyl substitution mechanism.

Synthesis and Manufacturing Principles

While commercially available, understanding the synthesis of this compound is valuable for process optimization and for situations requiring in-house preparation.

Laboratory-Scale Synthesis Protocol

The most common laboratory preparation involves the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂).[2][13] The advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[13]

Protocol: Synthesis of this compound from 2-Chlorobutyric Acid

WARNING: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves toxic gases.

-

Apparatus Setup : Assemble a round-bottom flask with a reflux condenser. Equip the top of the condenser with a drying tube (containing CaCl₂ or Drierite) connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize HCl and SO₂ gases.

-

Charging the Flask : To the flask, add 2-chlorobutyric acid (1.0 eq).

-

Addition of Thionyl Chloride : Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the flask via an addition funnel. The reaction may be exothermic. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction : Gently heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, or until gas evolution ceases.

-

Purification : Allow the reaction mixture to cool to room temperature. The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to separate it from unreacted starting materials and catalyst.[13] The fraction boiling at 138-140°C is collected.

Industrial Production

On an industrial scale, synthesis often starts from different, more cost-effective precursors. One prominent method involves the chlorination of γ-butyrolactone using thionyl chloride or other chlorinating agents.[2][14] This route is favored for its high yield and operational simplicity for large-scale production.[2]

Synthesis and Purification Workflow

Caption: Laboratory synthesis and purification workflow.

Applications in Research and Drug Development

This compound is not an end-product but a versatile building block. Its bifunctional nature—containing both a reactive acyl chloride and a secondary alkyl chloride—allows for sequential, selective reactions to build molecular complexity.

-

Pharmaceutical Intermediates : It is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][6] Its structure is incorporated into drugs for various therapeutic areas.

-

Agrochemical Synthesis : It is used in the manufacturing of pesticides and herbicides.[1][14]

-

Acylation Agent : In general organic synthesis, it is used to introduce the 2-chlorobutyryl moiety into molecules, which can then be further functionalized.[1]

Safety, Handling, and Storage Protocols

The high reactivity of this compound demands stringent safety protocols. It is classified as corrosive and water-reactive.[15]

Hazard Identification

-

Skin and Eye Contact : Causes severe chemical burns.

-

Inhalation : Vapors can cause severe irritation to the respiratory system.

-

Ingestion : Harmful if swallowed; causes burns to the gastrointestinal tract.[16]

-

Reactivity : Reacts violently with water, alcohols, bases, and amines.

Safe Handling and Storage

Protocol: Safe Handling and Storage

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Eye Protection : Use chemical splash goggles and a full-face shield.

-

Lab Coat : A flame-retardant lab coat is required.

-

-

Dispensing : Use glass or Teflon-lined syringes for transferring small quantities. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

-

Quenching Spills : Small spills can be cautiously neutralized by slowly adding to a large volume of a solution of sodium bicarbonate or by absorbing onto an inert material like vermiculite, followed by slow addition to a quenching solution.

-

Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] The storage area should be cool, dry, well-ventilated, and designated as a corrosives area, away from incompatible materials.[16]

Conclusion

This compound, defined by its molecular formula C₄H₆Cl₂O and molecular weight of 140.99 g/mol , is a cornerstone reagent for synthetic chemistry. Its utility is directly proportional to its reactivity, driven by the electrophilic acyl chloride group. A thorough understanding of its properties, reaction mechanisms, and stringent handling requirements is paramount for leveraging its synthetic potential safely and effectively in the development of pharmaceuticals, agrochemicals, and other advanced materials.

References

-

Stenutz, R. This compound. [Link]

-

PubChem. (S)-2-chlorobutyryl chloride | C4H6Cl2O | CID 7568783. [Link]

-

MySkinRecipes. This compound. [Link]

-

NIST. Butanoyl chloride, 2-chloro-. [Link]

-

Chemsrc. This compound | CAS#:7623-11-2. [Link]

-

Cheméo. Chemical Properties of Butanoyl chloride, 2-chloro- (CAS 7623-11-2). [Link]

-

PrepChem.com. Synthesis of 4-chlorobutyryl chloride. [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Organic Chemistry Tutor. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. [Link]

- Google Patents. CN102241583A - Method for synthesizing 2-chlorobutyric acid.

-

IndiaMART. 4-Chlorobutyryl Chloride - High Purity at Affordable Prices. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chlorobutyryl chloride. [Link]

-

Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]

-

KSCL (KRISHNA). 4 CHLOROBUTYRYL CHLORIDE MSDS. [Link]

-

Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

-

Shree Ganesh Remedies Limited. 4-Chlorobutyrl Chloride-4635-59-0. [Link]

-

Patsnap Eureka. Process method for synthesizing and purifying 4-chlorobutyryl chloride. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy this compound | 7623-11-2 [smolecule.com]

- 3. (S)-2-chlorobutyryl chloride | C4H6Cl2O | CID 7568783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanoyl chloride, 2-chloro- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. This compound | 7623-11-2 [chemicalbook.com]

- 7. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]

- 8. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 9. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. savemyexams.com [savemyexams.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Process method for synthesizing and purifying 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. kscl.co.in [kscl.co.in]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Chlorobutyryl Chloride

Foreword: Decoding the Molecular Signature of a Key Synthetic Intermediate

2-Chlorobutyryl chloride (CAS No: 7623-11-2) is a bifunctional organic compound that holds significant value as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the two reactive centers: the highly electrophilic acyl chloride and the secondary alkyl chloride. This dual reactivity allows for sequential, selective transformations, making it a crucial building block in the construction of complex molecular architectures.[2]

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound. As Senior Application Scientists, we understand that robust analytical characterization is the bedrock of reproducible, high-quality research. Therefore, this document moves beyond a simple recitation of data, offering instead a detailed interpretation of the spectral features, explaining the physicochemical principles that give rise to them. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently confirm the identity, purity, and stability of this critical reagent.

Physicochemical Properties and Handling

A foundational understanding of a compound's physical properties is essential for its safe handling and for the design of appropriate experimental conditions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7623-11-2 | [1][3] |

| Molecular Formula | C₄H₆Cl₂O | [1][3][4] |

| Molecular Weight | 140.99 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [1] |

| Boiling Point | 138-140 °C | [1][2][5] |

| Density | 1.236 g/cm³ (at 20 °C) | [1] |

| Refractive Index | 1.4510 | [1] |

Safety and Handling Protocol

Trustworthiness through Safety: this compound is a corrosive and moisture-sensitive compound that requires meticulous handling to ensure operator safety and maintain sample integrity.[3]

-

Hazard Profile: Causes severe skin burns and eye damage. It is highly reactive with water, hydrolyzing to form 2-chlorobutyric acid and corrosive hydrochloric acid gas.[1][3]

-

Handling: All manipulations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for corrosive materials.[2] Recommended storage temperature is 2-8°C.[2]

-

Spill & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the victim to fresh air.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three non-equivalent proton environments. The electron-withdrawing effects of the carbonyl group and the α-chlorine atom are key to interpreting the chemical shifts.

Caption: Predicted proton environments in this compound.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| (a) | CH-Cl | ~ 4.5 - 4.7 | Triplet (t) | ~ 6-7 | Highly deshielded by two adjacent electron-withdrawing groups (C=O and Cl). Split by the two (b) protons. |

| (b) | CH₂ | ~ 2.0 - 2.2 | Multiplet (m) or Sextet | ~ 7 | Deshielded by proximity to the α-carbon. Split by both the (a) proton and the three (c) protons. |

| (c) | CH₃ | ~ 1.1 - 1.3 | Triplet (t) | ~ 7-8 | Least deshielded (most upfield) signal. Split by the two adjacent (b) protons. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display four distinct signals, one for each unique carbon atom.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 172 - 175 | The carbonyl carbon of an acyl chloride is significantly downfield due to the electronegativity of both oxygen and chlorine. |

| CH-Cl | ~ 60 - 65 | The α-carbon is deshielded by direct attachment to a chlorine atom and the carbonyl group. |

| CH₂ | ~ 28 - 32 | Standard aliphatic methylene carbon, shifted slightly downfield due to proximity to the electronegative center. |

| CH₃ | ~ 10 - 14 | Standard terminal methyl carbon, appearing furthest upfield. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Preparation: In a dry NMR tube, dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, aprotic solvent for non-polar to moderately polar analytes and its residual proton signal is well-defined.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Validation: The integration ratio of the ¹H NMR signals should correspond to 1:2:3 for protons (a), (b), and (c), respectively, confirming the structure and providing a measure of purity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of key functional groups. The spectrum of this compound is dominated by the intense stretching vibration of the acyl chloride carbonyl group.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~ 1800 | C=O stretch (Acyl Chloride) | Strong, Sharp | This is the most diagnostic peak.[1] Its high frequency, compared to a ketone (~1715 cm⁻¹), is due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon, which shortens and strengthens the C=O bond.[1] |

| 2800 - 3000 | C-H stretch (Alkyl) | Medium | Confirms the presence of the butyryl backbone.[1] |

| 1400 - 1500 | C-H bend (Alkyl) | Medium | Further evidence of the alkyl structure.[1] |

| 850 - 550 | C-Cl stretch | Medium-Strong | This region contains vibrations for both the C(O)-Cl and the C-Cl bonds, serving as a diagnostic fingerprint for the compound.[1] |

Experimental Protocol: IR Spectrum Acquisition (Neat Liquid)

-

Preparation: Place one drop of neat (undiluted) this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Causality: As a liquid, the compound can be analyzed directly without a solvent, providing a clean spectrum. Salt plates are used as they are transparent to IR radiation in the analytical range.

-

Acquisition: Place the plates in the spectrometer and acquire the spectrum.

-

Validation: The presence of a very strong, sharp peak near 1800 cm⁻¹ is a definitive indicator of the acyl chloride functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Analysis of the Molecular Ion and Isotopic Pattern

The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight. A critical feature for chlorinated compounds is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

For a molecule with two chlorine atoms like this compound, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:

-

M⁺ (m/z 140): Contains two ³⁵Cl atoms. This is the nominal mass, though the exact mass is 139.9796 Da.[3][4]

-

[M+2]⁺ (m/z 142): Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ (m/z 144): Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms in the molecule.[1]

Key Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion will fragment in predictable ways. The most common fragmentation is α-cleavage, the breaking of bonds adjacent to the carbonyl group.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

| 140/142/144 | [C₄H₆Cl₂O]⁺˙ (Molecular Ion) | Confirms molecular weight and presence of two chlorine atoms. |

| 105/107 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 77/79 | [CH₃CH₂CH(Cl)]⁺ | Result of α-cleavage with loss of the C(O)Cl radical. |

| 63/65 | [C(O)Cl]⁺ | Result of α-cleavage with loss of the chlorobutyl radical. |

| 41 | [C₃H₅]⁺ | Loss of HCl from the m/z 77 fragment. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent like dichloromethane or hexane.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. Causality: GC separates the analyte from impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Validation: Confirm the molecular weight by identifying the M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with the correct isotopic abundance ratio. Match the observed fragments to the predicted fragmentation pattern.

Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and atom connectivity. The IR spectrum provides rapid verification of the critical acyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of two chlorine atoms) through its unique isotopic pattern and fragmentation. By employing these techniques in concert, researchers can proceed with confidence in the identity and quality of this essential synthetic building block.

References

-

This compound | CAS#:7623-11-2. Chemsrc. (2025-08-27). Available at: [Link]

-

(S)-2-chlorobutyryl chloride | C4H6Cl2O | CID 7568783. PubChem. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

Sources

2-Chlorobutyryl chloride synthesis from butyric acid

An In-depth Technical Guide to the Synthesis of 2-Chlorobutyryl Chloride from Butyric Acid

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure, featuring both a reactive acyl chloride and an α-chloro group, allows for sequential and site-selective reactions, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis of this compound from butyric acid, grounded in the principles of the Hell-Volhard-Zelinsky (HVZ) reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and present data in a format accessible to researchers, scientists, and drug development professionals.

Theoretical Foundation: The Chemistry of α-Chlorination

The direct α-halogenation of a simple carboxylic acid like butyric acid is not a feasible reaction. Unlike aldehydes and ketones, carboxylic acids do not readily form enol or enolate intermediates, which are the necessary nucleophiles for an electrophilic halogenation reaction.[3][4] Under basic conditions, the acidic carboxyl proton is removed preferentially, preventing the formation of an enolate at the α-carbon. Under acidic conditions, the equilibrium concentration of the enol form is typically too low for a practical reaction rate.[5]

To overcome this, the Hell-Volhard-Zelinsky (HVZ) reaction provides a robust strategy. The core principle of the HVZ reaction is the temporary conversion of the carboxylic acid into a more reactive acyl halide.[6][7] This acyl halide intermediate has a significantly higher propensity to enolize, enabling the crucial α-halogenation step to proceed efficiently.[5]

The synthesis of this compound from butyric acid is a direct application of this principle, where the reaction is halted at the α-halo acyl halide stage, without the final hydrolysis step that characterizes the traditional HVZ synthesis of α-halo acids.[6]

The Reaction Mechanism

The mechanism proceeds through several distinct, sequential steps:

-

Activation to Acyl Halide: The carboxylic acid is first converted into an acyl halide. This is typically achieved using a phosphorus trihalide, such as phosphorus trichloride (PCl₃), or by using red phosphorus which reacts in situ with the halogen to form the phosphorus trihalide.[8][9] PCl₃ reacts with butyric acid to form butanoyl chloride.

-

Enolization: The butanoyl chloride intermediate, unlike the starting carboxylic acid, readily undergoes keto-enol tautomerization to form its enol tautomer.[5] This step is the cornerstone of the HVZ reaction's success.

-

α-Chlorination: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic chlorine molecule (Cl₂). This results in the formation of a protonated α-chloro acyl chloride.

-

Deprotonation: A base, such as a chloride ion, abstracts the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, this compound.

The overall transformation effectively replaces a hydrogen atom on the α-carbon with a chlorine atom while simultaneously converting the carboxylic acid group into an acyl chloride.

Diagram 1. Simplified mechanism for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis via the Hell-Volhard-Zelinsky Reaction

This protocol details a standard laboratory procedure for the synthesis of this compound. It is imperative that all operations are conducted within a certified chemical fume hood due to the hazardous nature of the reagents and products.[10]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Rationale / Comments |

| Butyric Acid | 88.11 | 107-92-6 | Starting material. Must be anhydrous. |

| Phosphorus Trichloride (PCl₃) | 137.33 | 7719-12-2 | Catalyst for converting the carboxylic acid to the acyl chloride intermediate.[11] |

| Chlorine (Cl₂) Gas | 70.90 | 7782-50-5 | The α-chlorinating agent. |

| Anhydrous Inert Solvent (optional) | - | - | e.g., Carbon tetrachloride. The reaction can often be run neat.[6] |

| Glassware | - | - | Round-bottom flask, reflux condenser, dropping funnel, gas inlet tube, distillation setup. |

Step-by-Step Methodology

Diagram 2. Experimental workflow for the synthesis and purification of this compound.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas outlet bubbler (to vent HCl), a gas inlet tube extending below the surface of the liquid, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of intermediates and products.[12] The entire setup must be in a chemical fume hood.

-

Reagent Charging: Charge the flask with butyric acid (1.0 mol). Through the dropping funnel, slowly add a catalytic amount of phosphorus trichloride (approx. 0.05 mol). A slight exotherm may be observed.

-

Chlorination: Begin stirring and gently heat the mixture to approximately 60-80°C. Start bubbling dry chlorine gas through the reaction mixture at a steady, controlled rate. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which will be vented through the bubbler.

-

Reaction Monitoring: Continue the chlorination for several hours. The reaction progress can be monitored by the cessation of HCl gas evolution. For more precise monitoring, aliquots may be carefully withdrawn, quenched, and analyzed by GC.

-

Workup: Once the reaction is deemed complete, stop the chlorine flow and heating. Allow the mixture to cool to room temperature while sparging with an inert gas (e.g., nitrogen) to drive off any remaining dissolved Cl₂ and HCl.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.[1] This is critical to prevent thermal decomposition at its atmospheric boiling point (138-140°C).[2] Collect the fraction corresponding to this compound.

Expected Yield and Purity

Yields for HVZ-type reactions can vary but are typically in the range of 70-90%. A patent describing a related synthesis of 2-chlorobutyric acid reports yields of 71-93%.[13][14] The purity of the distilled product should be >98%, as determined by GC analysis.

Safety and Hazard Management

Chemical synthesis requires a profound respect for the hazards involved. The reagents used in this procedure are highly corrosive and toxic, demanding strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂) / Phosphorus Trichloride (PCl₃): Both are highly corrosive and toxic. They react violently with water, releasing large quantities of toxic gas (HCl, SO₂).[15] Inhalation can cause severe respiratory damage, and skin contact results in severe burns.[15][16] Always handle in a fume hood, wearing heavy-duty gloves (e.g., butyl rubber), a lab coat, and full-face protection.[10]

-

Chlorine (Cl₂): A highly toxic and corrosive gas. Inhalation can be fatal. A dedicated gas scrubbing system containing a sodium hydroxide or sodium thiosulfate solution should be used to neutralize all excess chlorine gas exiting the reaction apparatus.

-

This compound (Product): As an acyl chloride, it is corrosive and reacts with moisture (including humidity in the air and on skin) to produce HCl.[1] Avoid inhalation of vapors and direct skin contact.

-

General Precautions: An emergency safety shower and eyewash station must be immediately accessible.[10] All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[10]

Alternative Synthetic Approaches

While the HVZ approach is classic, other methods have been developed, particularly for industrial-scale production.

-

Thionyl Chloride and N-Chlorosuccinimide (NCS): This method uses thionyl chloride to first generate the acyl chloride in situ, which is then chlorinated by NCS.[4] This can be a milder alternative to using chlorine gas.

-

Chlorination of γ-Butyrolactone: A common industrial route involves the ring-opening chlorination of γ-butyrolactone using thionyl chloride, often with a mixed catalyst system (e.g., copper and zinc oxides), to produce 4-chlorobutyryl chloride.[1][17] While this produces a different isomer, it highlights alternative strategies used in large-scale synthesis.

Conclusion

The synthesis of this compound from butyric acid is a quintessential example of applying the Hell-Volhard-Zelinsky reaction to produce a valuable α-halo acyl halide intermediate. The success of the procedure hinges on the initial conversion of the carboxylic acid to its more reactive acyl chloride form, which readily enolizes and undergoes electrophilic chlorination. By carefully controlling reaction conditions and adhering to stringent safety protocols, this method provides a reliable and efficient route for researchers and developers to access this important chemical building block. The final purification by vacuum distillation is critical for obtaining a high-purity product suitable for subsequent applications in drug discovery and materials science.

References

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

-

JoVE. (2025, May 22). α-Halogenation of Carboxylic Acid Derivatives: Overview. [Link]

-

YouTube. (2023, May 4). Hell–Volhard–Zelinsky Reaction. [Link]

-

OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

-

Master Organic Chemistry. (2025, May 14). The Hell-Volhard-Zelinsky Reaction. [Link]

-

BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

PrepChem.com. Preparation of 2-chlorobutyric acid. [Link]

-

L.S.College, Muzaffarpur. (2019, June 29). Hell–Volhard–Zelinsky halogenation. [Link]

- Google Patents. CN102241583A - Method for synthesizing 2-chlorobutyric acid.

-

Michigan State University Department of Chemistry. Carboxyl Reactivity. [Link]

-

Organic Syntheses. n-BUTYRYL CHLORIDE. [Link]

-

Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

-

Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.

Sources

- 1. Buy this compound | 7623-11-2 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. Video: α-Halogenation of Carboxylic Acid Derivatives: Overview [jove.com]

- 4. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 6. orgosolver.com [orgosolver.com]

- 7. byjus.com [byjus.com]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. drexel.edu [drexel.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 14. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]

- 15. westliberty.edu [westliberty.edu]

- 16. merckmillipore.com [merckmillipore.com]

- 17. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2-Chlorobutyryl Chloride with Nucleophiles

This guide provides a comprehensive technical overview of the reactivity of 2-chlorobutyryl chloride with a range of nucleophiles. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and practical considerations for utilizing this versatile reagent in organic synthesis.

Introduction: The Dual Electrophilic Nature of this compound

This compound is a bifunctional organic compound featuring two electrophilic centers: the highly reactive acyl chloride carbonyl carbon and the secondary alkyl chloride carbon.[1] This dual reactivity makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The primary focus of this guide is the reactivity at the acyl chloride moiety, which is significantly more susceptible to nucleophilic attack than the alkyl chloride.

The reactivity of the acyl chloride is governed by the strong inductive effect of the chlorine atom, which withdraws electron density from the carbonyl carbon, rendering it highly electrophilic.[4][5] This, combined with the fact that the chloride ion is an excellent leaving group, makes this compound a potent acylating agent.[5]

The General Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles predominantly follow a two-step nucleophilic acyl substitution mechanism, often referred to as an addition-elimination mechanism.[1][4]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[6]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion as the leaving group.[6]

This fundamental mechanism is central to understanding the reactions detailed in the subsequent sections.

Caption: A typical workflow for the synthesis of N-substituted 2-chlorobutyramides.

Alcohols: Formation of Esters

The reaction of this compound with alcohols yields 2-chlorobutyrate esters. [2][7]This esterification is generally carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. [8]The reaction is typically fast and efficient. [7] Reaction: CH₃CH₂CH(Cl)C(=O)Cl + ROH → CH₃CH₂CH(Cl)C(=O)OR + HCl

Water: Hydrolysis to Carboxylic Acid

This compound is sensitive to moisture and readily hydrolyzes in the presence of water to form 2-chlorobutyric acid and hydrochloric acid. [2][9]This reaction is often a competing side reaction if stringent anhydrous conditions are not maintained during reactions with other nucleophiles.

Reaction: CH₃CH₂CH(Cl)C(=O)Cl + H₂O → CH₃CH₂CH(Cl)COOH + HCl

Thiols: Formation of Thioesters

Thiols react with this compound in a manner analogous to alcohols to produce thioesters. Due to the higher nucleophilicity of sulfur compared to oxygen, this reaction is generally very efficient. [10]A base is also typically used to scavenge the HCl produced.

Reaction: CH₃CH₂CH(Cl)C(=O)Cl + RSH → CH₃CH₂CH(Cl)C(=O)SR + HCl

Grignard Reagents: Formation of Ketones and Alcohols

The reaction with organometallic reagents like Grignard reagents (R'MgX) is more complex. The initial reaction of this compound with one equivalent of a Grignard reagent can yield a ketone. However, ketones are also reactive towards Grignard reagents, and a second addition often occurs, leading to the formation of a tertiary alcohol after acidic workup. [11][12] To favor the formation of the ketone, less reactive organometallic reagents such as organocuprates (Gilman reagents) can be used, as they generally do not react with the resulting ketone. [11]Alternatively, moderating the reactivity of the Grignard reagent can also lead to the selective formation of the ketone. [13] Reaction with excess Grignard reagent:

-

CH₃CH₂CH(Cl)C(=O)Cl + R'MgX → CH₃CH₂CH(Cl)C(=O)R' + MgXCl

-

CH₃CH₂CH(Cl)C(=O)R' + R'MgX → CH₃CH₂CH(Cl)C(O⁻MgX)(R')₂

-

CH₃CH₂CH(Cl)C(O⁻MgX)(R')₂ + H₃O⁺ → CH₃CH₂CH(Cl)C(OH)(R')₂ + Mg²⁺ + X⁻ + H₂O

Factors Influencing Reactivity

Several factors can influence the rate and outcome of the nucleophilic acyl substitution reactions of this compound.

| Factor | Influence on Reactivity | Rationale |

| Nucleophile Strength | Stronger nucleophiles react faster. | A more nucleophilic species will attack the electrophilic carbonyl carbon more readily. [14] |

| Steric Hindrance | Increased steric bulk on the nucleophile or the acyl chloride can slow the reaction. | Bulky groups can hinder the approach of the nucleophile to the carbonyl carbon. [4] |

| Solvent | Polar aprotic solvents can enhance the reactivity of anionic nucleophiles. | Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity. [14][15] |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Leaving Group | The chloride ion is an excellent leaving group. | This contributes to the high reactivity of acyl chlorides compared to other carboxylic acid derivatives. [5] |

Experimental Protocols and Safety Considerations

General Protocol for Amidation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (2.0 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is a corrosive, moisture-sensitive, and lachrymatory compound. [16]It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated chemical fume hood. It reacts violently with water and should be stored in a tightly sealed container in a cool, dry place. [17]

Conclusion

This compound is a highly reactive and versatile bifunctional reagent. Its acyl chloride group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, water, thiols, and organometallic reagents, to produce a variety of valuable chemical intermediates. A thorough understanding of the reaction mechanisms, influencing factors, and proper handling procedures is crucial for its effective and safe utilization in research and development.

References

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

KSCL (KRISHNA). (n.d.). 4 CHLOROBUTYRYL CHLORIDE MSDS. [Link]

-

Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

-

Wikipedia. (n.d.). Butyryl chloride. [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

-

Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

-

chemistNATE. (2014, September 15). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). [Link]

-

Dr. Richard Musgrave. (2017, March 13). Reactions Acid Chlorides With Amines. [Link]

-